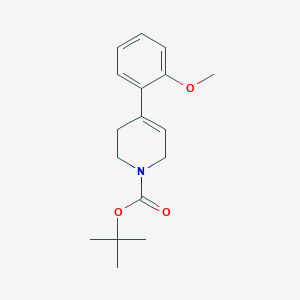![molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate](/img/structure/B8623791.png)
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate
Overview
Description
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H18INO2 . It is a derivative of cyclopropylcarbamate, where the cyclopropyl group is substituted with a 4-iodophenyl group. This compound is known for its stability and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Protection: The amino group of 4-iodoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form tert-butyl (4-iodophenyl)carbamate.
Cyclopropanation: The protected amine is then subjected to cyclopropanation using a suitable cyclopropylating agent under basic conditions to yield tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 4-iodoaniline and Boc anhydride.
Optimized Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of iodinated phenols.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used in material science for the development of new materials .
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The iodine atom plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .
Comparison with Similar Compounds
- Tert-butyl (4-iodophenyl)carbamate
- Tert-butyl (4-iodophenyl)butylcarbamate
- Tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate
Comparison:
- tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
- Compared to tert-butyl (4-iodophenyl)carbamate , the cyclopropyl group in the former enhances its reactivity in certain chemical reactions.
- Tert-butyl (4-iodophenyl)butylcarbamate and tert-butyl (1-(4-formylphenyl)cyclopropyl)carbamate have different substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
FCADQNBESPLYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
![2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid](/img/structure/B8623727.png)
![Phosphinic acid, [(benzoylamino)methyl]phenyl-](/img/structure/B8623741.png)
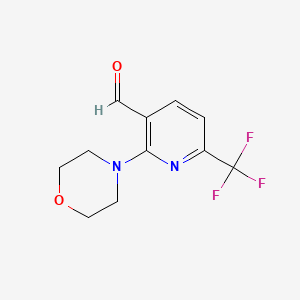
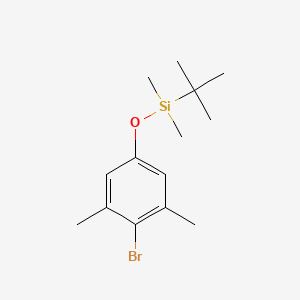
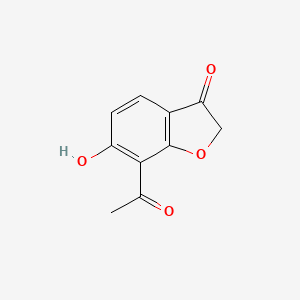

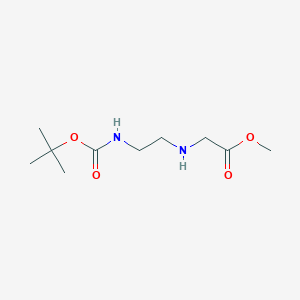
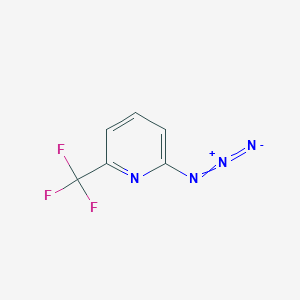
![4-Methylthiopyrido[2,3-d]pyrimidine](/img/structure/B8623799.png)
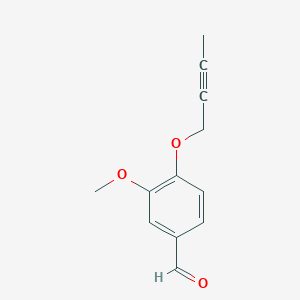
![5-({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methoxy)-1H-indole](/img/structure/B8623816.png)

